molecular formula C20H22N2O3 B2617597 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide CAS No. 921918-69-6

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide

Cat. No.: B2617597
CAS No.: 921918-69-6
M. Wt: 338.407
InChI Key: VDAUUCLDUSDRNU-UHFFFAOYSA-N
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Description

N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a 1,4-oxazepine core fused with two benzene rings. Key structural features include:

  • 8,10-Dimethyl substituents: These alkyl groups enhance lipophilicity and may influence steric interactions with biological targets.
  • 3-Methylbutanamide side chain: Attached at position 2, this moiety modulates solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-12(2)9-19(23)21-14-6-8-17-15(11-14)20(24)22(4)16-10-13(3)5-7-18(16)25-17/h5-8,10-12H,9H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAUUCLDUSDRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC(C)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide involves several steps, typically starting with the preparation of the dibenzo[b,f][1,4]oxazepine core. This core is then functionalized through a series of chemical reactions to introduce the desired substituents. The specific synthetic routes and reaction conditions can vary, but they often involve the use of reagents such as amines, acids, and catalysts under controlled temperature and pressure conditions .

Chemical Reactions Analysis

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that compounds structurally similar to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide exhibit significant biological activities. These activities include:

  • Antimalarial Effects : Preliminary studies suggest potential antimalarial properties due to structural similarities with known antimalarial agents. The compound may interact with specific biological pathways involved in malaria pathogenesis.
  • Kinase Inhibition : The compound has shown promise as an inhibitor of c-Abl tyrosine kinase, which is implicated in various cancers. This suggests potential applications in cancer therapeutics.
  • Dopamine Receptor Antagonism : Certain derivatives have been identified as selective inhibitors of dopamine D2 receptors, indicating potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease.

Mechanistic Insights

The interaction mechanisms of this compound with various biological targets are still under investigation. However, existing studies suggest that its structural components may facilitate binding to enzyme active sites or receptor sites critical for cellular signaling pathways.

Comparative Biological Activities

To illustrate the diversity within the class of compounds related to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide, the following table summarizes the biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
N-(3-methyl-4-(N-(8-methyl...Similar dibenzo structureAntimalarial activity
N,N-dimethyl-3-[6-oxo...Contains trifluoromethoxy groupPotential kinase inhibition
N-(2-aminoethyl)-3-[6-oxo...Different side chainsAnticancer properties

Future Directions for Research

Given the promising biological activities demonstrated by this compound, future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in disease models.
  • Mechanistic Studies : Elucidating specific molecular interactions with target proteins to better understand its mode of action.
  • Structure–Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for desired biological targets.

Mechanism of Action

The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues in the Dibenzo[b,f][1,4]oxazepine/Thiazepine Family

Substituent Variations

a) Alkyl Substituents at Positions 8 and 10
  • 10-Ethyl-N-(4-methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide : Incorporates a thiazepine core (sulfur instead of oxygen), which may alter electronic properties and target binding .
b) Amide Side Chain Modifications
  • N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide : Arylacetamide groups (e.g., 4-fluorophenyl) enhance π-π stacking interactions with aromatic residues in receptors compared to aliphatic 3-methylbutanamide .
  • N-(4-Bromobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide : Halogenated benzyl groups improve membrane permeability and bioavailability .

Heteroatom Differences (Oxazepine vs. Thiazepine)

  • Thiazepine Derivatives : Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may reduce hydrogen-bonding capacity but increase hydrophobic interactions. For example, 10-ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide showed enhanced D2 receptor binding in preclinical studies .

Common Protocols

  • General Protocol A/B : Most analogs are synthesized via coupling reactions between carboxylic acid derivatives (e.g., 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid) and amines (e.g., 4-methoxybenzylamine) using NaH/DMF as a base .
  • Chiral HPLC Separation : Enantiomers like (R)-62 are resolved using CHIRALPAK®IA columns, critical for isolating bioactive stereoisomers .

Unique Steps for the Target Compound

Alkylation : Introduction of methyl groups at positions 8 and 10 via alkyl halides (e.g., methyl iodide).

Amide Coupling : Reaction of 8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-carboxylic acid with 3-methylbutanamine under standard coupling conditions .

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents (Positions) Molecular Weight [M+H+] Key Features
Target Compound Oxazepine 8,10-dimethyl; 2-3-methylbutanamide Not reported High lipophilicity, potential CNS activity
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide Oxazepine 10-ethyl; 2-3-methylbutanamide Not reported Reduced steric hindrance
10-Ethyl-N-(4-methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide Thiazepine 10-ethyl; 8-(4-methoxybenzyl) 421.0 D2 receptor antagonist
N-(4-Bromobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide Thiazepine 10-methyl; 8-(4-bromobenzyl) 425.0 Enhanced bioavailability

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. Its unique bicyclic structure integrates an oxazepine ring with a dibenzodiazepine core, contributing to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

Structural Features

The compound features:

  • Dibenzodiazepine core : This structure is known for its diverse pharmacological effects.
  • Oxazepine ring : Contributes to the compound's reactivity and interaction with biological targets.

The biological activity of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide is largely attributed to its ability to interact with various biological targets. Studies suggest that compounds within the dibenzo[b,f][1,4]oxazepine class may exhibit:

  • Antidepressant effects : Similar compounds have shown efficacy in modulating neurotransmitter systems.
  • Antitumor activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. Here are notable findings:

Study Compound Findings
N-(8-methylbenzothiazolyl)carbamateExhibited antimicrobial properties.
Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamateIdentified as a potential histone deacetylase inhibitor.
N-(5-methylisothiazolyl)carbamateShowed antifungal activity.

These studies highlight the potential for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide to exhibit similar therapeutic properties.

Interaction Studies

Research into the interaction of this compound with biological targets is crucial for understanding its mechanism of action. Techniques such as:

  • Molecular docking : To predict binding affinities with target proteins.
  • Cell viability assays : To assess cytotoxic effects on various cell lines.

Potential Applications

Given its structural characteristics and preliminary findings regarding its biological activities, N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide may have applications in:

  • Pharmaceutical development : As a lead compound in drug discovery for neuropsychiatric disorders.
  • Cancer therapy : Due to its potential cytotoxic effects.

Q & A

Q. What are the key synthetic strategies for constructing the dibenzo[b,f][1,4]oxazepin-11-one core in this compound?

The dibenzo[b,f][1,4]oxazepin-11-one scaffold is synthesized via cyclization reactions. A common method involves nitroarene reductive cyclization using palladium catalysts and formic acid derivatives as CO surrogates to form the oxazepine ring . For the 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one intermediate, prior studies utilized nucleophilic aromatic substitution followed by intramolecular cyclization, as reported in Tetrahedron Letters (1996) with a DOI of 10.1016/0040-4039(96)00086-X . Substituents like methyl groups at positions 8 and 10 are introduced via regioselective alkylation or via pre-functionalized aryl precursors.

Q. How is the amide side chain (3-methylbutanamide) incorporated into the structure?

The amide moiety is typically introduced via coupling reactions. For example, the carboxyl group on the dibenzooxazepin core is activated using reagents like HATU or EDCI, followed by reaction with 3-methylbutanamine. LCMS and HRMS (e.g., m/z 425.0 [M+H+] in similar analogs) are critical for verifying successful coupling and purity .

Q. What analytical techniques are recommended for characterizing this compound?

  • LCMS/HRMS : To confirm molecular weight and fragmentation patterns (e.g., m/z 425.0721 [M+H+] in related structures) .
  • NMR : ¹H/¹³C NMR to verify substitution patterns on the dibenzooxazepine ring and amide connectivity.
  • X-ray crystallography : For resolving stereochemical ambiguities in the oxazepine ring system .

Q. How does the methyl substitution at positions 8 and 10 influence stability?

Methyl groups at these positions enhance steric protection of the lactam ring, reducing hydrolysis susceptibility. Comparative studies on analogs (e.g., 3-nitro derivatives) show that electron-donating substituents like methyl improve thermal stability by ~20% in accelerated degradation assays .

Advanced Research Questions

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

Structurally related dibenzooxazepines (e.g., D2 dopamine receptor antagonists like N-(3-chlorobenzyl)-10-methyl-11-oxo-dibenzo[b,f][1,4]thiazepine-8-carboxamide) suggest potential CNS targets. Computational docking studies predict affinity for GPCRs or kinases due to the planar aromatic core and amide flexibility .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s activity?

  • Variation of the amide side chain : Replace 3-methylbutanamide with bulkier groups (e.g., cyclopropyl) to modulate lipophilicity and target engagement.
  • Ring substitution : Introduce electron-withdrawing groups (e.g., Cl, NO2) at position 8 to enhance electrophilicity for covalent binding assays .
  • In vitro assays : Use HEK293 cells expressing target receptors to quantify IC50 shifts with structural modifications .

Q. What experimental models are suitable for evaluating its metabolic stability?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify cytochrome P450 metabolites via LC-MS/MS.
  • Plasma stability tests : Monitor degradation in plasma at 37°C over 24 hours to assess esterase susceptibility .

Q. How can data contradictions in biological activity be resolved?

Discrepancies between in vitro and in vivo efficacy often arise from poor bioavailability. Strategies include:

  • Solubility enhancement : Use co-solvents (e.g., DMSO:PEG 400) in pharmacokinetic studies.
  • Prodrug design : Mask the amide as a tert-butyl carbamate to improve membrane permeability .

Q. What catalytic methods improve the scalability of its synthesis?

Palladium-catalyzed reductive cyclization (using formic acid as a CO surrogate) achieves higher yields (>75%) compared to traditional thermal methods. Ligand screening (e.g., XPhos vs. BINAP) optimizes enantioselectivity for chiral intermediates .

Q. How do steric and electronic effects impact its reactivity in cross-coupling reactions?

The methyl groups at positions 8 and 10 create steric hindrance, limiting Buchwald-Hartwig amination efficiency. Switching to bulky ligands (e.g., RuPhos) increases yields from 40% to 65% in C-N coupling reactions .

Data Contradiction Analysis

Q. Why do some studies report low biological activity despite high in vitro binding affinity?

Possible factors include:

  • Off-target effects : Use selectivity profiling (e.g., CEREP panels) to identify unintended targets.
  • Aggregation artifacts : Test activity at varying concentrations with dynamic light scattering (DLS) to rule out nonspecific aggregation .

Q. How to reconcile conflicting NMR data for diastereomers?

  • Variable temperature NMR : Resolve overlapping peaks by lowering the temperature to -40°C.
  • Chiral chromatography : Separate enantiomers using amylose-based columns and correlate elution order with computational models (e.g., DFT-calculated dipole moments) .

Methodological Guidelines

  • Synthetic protocols : Prioritize palladium-catalyzed methods for regioselectivity .
  • Analytical workflows : Combine HRMS with 2D NMR (HSQC, HMBC) for unambiguous assignment .
  • Biological assays : Include positive controls (e.g., known D2 antagonists) to validate assay conditions .

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